4-Methylthiazole

Overview

Description

4-Methylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is a colorless to pale yellow liquid with a strong nutty aroma and is used in various applications, including as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiazole can be synthesized through several methods. One common approach involves the reaction of methylisopropylidenimine with sulfur dioxide in the presence of acid-base catalysts. The most effective catalysts contain an acid-base pair, such as a weak Lewis site and a strong basic site .

Industrial Production Methods: An efficient and eco-friendly method for producing this compound involves the Pd/BaSO₄ catalyzed hydrogenation of this compound-5-carboxylic chloride in xylene at refluxing temperature. This method is more suitable for industrial production due to its high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, chromium trioxide, sodium hypochlorite.

Reducing Agents: Palladium on barium sulfate (Pd/BaSO₄).

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

4-Methyl-5-formylthiazole: Formed through oxidation or reduction reactions.

Coupling Products: Formed through palladium-catalyzed coupling reactions.

Scientific Research Applications

Medicinal Chemistry

4-Methylthiazole has shown promising applications in medicinal chemistry, particularly due to its biological activities against various diseases.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness in targeting leukemia cells. Research indicates that this compound induces apoptosis through multiple mechanisms, including mitochondrial disruption and modulation of immune responses. Specifically, it activates Caspase-3 and promotes the release of Cytochrome C, critical markers of apoptosis, while also increasing reactive oxygen species levels within the cells .

Case Study:

- Study Title: "this compound triggers apoptosis and mitochondrial disruption in leukemia cells"

- Findings: The compound significantly reduced surface markers associated with leukemia cells, indicating its potential as a therapeutic agent .

Antimicrobial Activity

This compound exhibits antimicrobial properties that make it a candidate for further exploration in treating bacterial infections. It has been studied for its effectiveness against pathogens such as Burkholderia pseudomallei, which causes melioidosis. The compound serves as a potential biomarker for this pathogen and could aid in the development of related pharmaceuticals .

Case Study:

- Study Title: "Synthesis and antimicrobial activity of this compound derivatives"

- Findings: The derivatives demonstrated significant antimicrobial effects, suggesting further development for clinical applications .

Environmental Applications

The compound's ability to form complexes with heavy metals has been explored for environmental remediation.

Heavy Metal Adsorption

This compound has been utilized to enhance the adsorption properties of graphene oxide composites for the removal of copper ions from aqueous solutions. The modified composite exhibited superior selectivity and reusability over traditional materials, making it a viable option for environmental cleanup efforts .

Data Table: Adsorption Capacity Comparison

| Material | Cu²⁺ Adsorption Capacity | Pb²⁺ Adsorption Capacity | Nd³⁺ Adsorption Capacity | Y³⁺ Adsorption Capacity |

|---|---|---|---|---|

| GO-MTE Composite | 26.64 times higher | 2.39 times lower | 17.08 times lower | 17.08 times lower |

Synthesis and Characterization

The synthesis of this compound derivatives is crucial for expanding its application scope in pharmaceuticals.

Synthetic Methods

Various synthetic pathways have been developed to produce this compound derivatives efficiently. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these compounds thoroughly .

Key Findings:

Mechanism of Action

4-Methylthiazole exerts its effects through multiple mechanisms:

Apoptosis Induction: It triggers apoptosis in leukemia cells by disrupting mitochondrial membrane potential, activating caspase-3, and inducing the release of cytochrome C.

Oxidative Stress: High-dose treatment increases reactive oxygen species levels, contributing to its cytotoxic effects.

Immune Modulation: It reduces immunosuppressive conditions within the tumor microenvironment by decreasing interleukin-10 levels.

Comparison with Similar Compounds

Thiazole: The parent compound of 4-Methylthiazole, known for its versatile biological activities.

5-Methylthiazole: Another thiazole derivative with similar chemical properties.

Uniqueness: this compound stands out due to its strong nutty aroma, making it valuable as a flavoring agent. Additionally, its ability to induce apoptosis and modulate the immune landscape of the tumor microenvironment highlights its potential as a therapeutic agent .

Biological Activity

4-Methylthiazole (4-MT), a heterocyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, diabetes management, and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 4-MT, including its mechanisms of action, therapeutic potential, and relevant case studies.

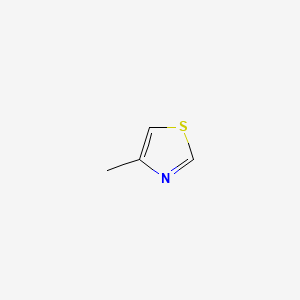

Chemical Structure and Properties

This compound is a thiazole derivative characterized by a methyl group at the 4-position of the thiazole ring. Its molecular formula is , and it is recognized for its role in the Maillard reaction, which is significant in food chemistry and flavor development .

1. Induction of Apoptosis in Cancer Cells

A pivotal study demonstrated that 4-MT effectively induces apoptosis in HL-60 leukemia cells. The compound disrupts mitochondrial membrane potential (MMP) and activates caspase-3, leading to cytochrome c release—hallmarks of apoptosis. Additionally, treatment with 4-MT resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and cell death .

- Key Findings:

- Caspase Activation: Significant activation of caspase-3 was observed.

- Mitochondrial Disruption: Disruption of MMP was noted as a critical mechanism.

- Pro-inflammatory Response: Increased TNF-α levels were recorded, suggesting a potential role in modulating the immune response against tumors.

2. Antidiabetic Effects

Research has indicated that thiazole derivatives, including 4-MT, exhibit protective effects against diabetes mellitus (DM). A study involving a novel thiazole derivative showed significant improvements in hyperglycemia and insulin sensitivity in diabetic rats. The compound reduced serum glucose levels and improved lipid profiles while also decreasing oxidative stress markers .

- Effects on Biochemical Parameters:

- Lipid Profile Improvement: Reduction in triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C).

- Oxidative Stress Reduction: Enhanced levels of antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).

3. Neuroprotective Properties

Thiazole derivatives have been explored for their neuroprotective effects. In models of global ischemia, compounds similar to 4-MT demonstrated protective effects against neuronal damage, likely through GABA-mimetic activity . This suggests potential applications in treating neurodegenerative diseases.

Case Study: Antiproliferative Activity

A study evaluating various arylidene-hydrazinyl-thiazole derivatives found that one derivative containing 4-MT exhibited significant antiproliferative activity against cancer cell lines MDA-MB-231 and HeLa, with IC50 values of 3.92 µg/mL and 11.4 µg/mL respectively . This highlights the potential of 4-MT derivatives as effective anticancer agents.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 |

| HeLa | 11.4 |

Case Study: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of synthesized 4-MT derivatives using protein denaturation assays. Results indicated that these derivatives exhibited greater effectiveness than standard anti-inflammatory drugs like diclofenac, suggesting their potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-methylthiazole derivatives, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or condensation of precursors like hydrazones and thiosemicarbazides. For example, refluxing thiourea derivatives with α-halo ketones in ethanol under LiCl catalysis achieves moderate to high yields (65–75%) . Characterization via NMR and mass spectrometry (MS) is critical to confirm structural integrity. Optimization strategies include adjusting solvent polarity (e.g., DMSO for solubility), reaction time (12–18 hours), and purification via recrystallization (water-ethanol mixtures) .

Q. How can researchers validate the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer : Microwave spectroscopy provides precise data on methyl internal rotation and nuclear quadrupole coupling constants, which are essential for understanding electronic environments. For instance, this compound’s quadrupole coupling tensor () confirms minimal electronic distortion at the nitrogen site upon methylation . Complementary NMR analysis (e.g., δ 2.4–2.6 ppm for methyl protons) and computational tools like DFT further validate bond angles and torsional barriers .

Advanced Research Questions

Q. What experimental and computational approaches are used to evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer : In vitro antimicrobial assays (e.g., MIC determination against S. aureus and E. coli) are paired with molecular docking to predict binding affinities to microbial targets like CYP51. Derivatives such as 4-((3-bromophenyl)diazenyl)-2-(((3,4-dimethylthiazol-2-ylidene)hydrazono)methyl)phenol (3e) show activity via hydrogen bonding with catalytic heme iron residues . SwissADME and molecular dynamics simulations assess pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize lead compounds .

Q. How does substitution at the 4-position of the thiazole ring influence its electronic environment and reactivity?

- Methodological Answer : Substituents like methyl groups alter electron density via inductive effects, as shown by nuclear quadrupole coupling constants. For this compound, the negligible shift in (-0.05 MHz) indicates preserved aromaticity, while methyl rotation barriers (~3.5 kJ/mol) impact conformational stability . X-ray crystallography of copper(II) complexes (e.g., 1-dodecylbenzimidazole derivatives) reveals ligand distortion effects, critical for catalytic or coordination chemistry applications .

Q. What analytical strategies ensure purity and impurity control in this compound-based pharmaceuticals?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and reference standards (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) are used for impurity profiling per ICH guidelines. Validation includes spike-and-recovery experiments for intermediates like 4-methyl-5-vinylthiazole, ensuring ≤0.1% impurity thresholds . Mass spectrometry (LC-MS) identifies degradation products, such as hydrolyzed thiazole rings, under accelerated stability testing (40°C/75% RH) .

Q. How can researchers elucidate the biochemical mechanisms of this compound derivatives in metabolic pathways?

- Methodological Answer : Metabolomics studies (e.g., HMDB database) identify metabolites like 5-(2-hydroxyethyl)-4-methylthiazole, which interacts with hepatic enzymes (e.g., CYP450 isoforms). Isotopic labeling (-methyl groups) tracks metabolic fate in vitro, while enzyme inhibition assays (e.g., COX-2) quantify anti-inflammatory activity . Molecular dynamics simulations model interactions with targets like thrombin for anticoagulant applications .

Properties

IUPAC Name |

4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIMXFNBOYPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027300 | |

| Record name | 4-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Clear, colourless liquid; nutty, green odour | |

| Record name | 4-Methylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132 °C @ 743 MM HG, 133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER, ALCOHOL, ETHER, Slightly soluble in water; Soluble in fats, most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.112 @ 25 MM HG, 1.088-1.092 | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/976/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | 4-Methylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-95-8 | |

| Record name | 4-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S174990R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.